Welcome to the BenchChem Online Store!
molecular formula C11H11NO B8750315 3-Methyl-5-(4-methylphenyl)isoxazole

3-Methyl-5-(4-methylphenyl)isoxazole

Cat. No. B8750315
M. Wt: 173.21 g/mol
InChI Key: XRXUUGGPAJLQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989633B2

Procedure details

6.23 ml (57.39 mmol) of phenyl isocyanate are added dropwise at room temperature to a solution of 5 g (43.04 mmol) of 1-ethynyl-4-methylbenzene, 1 ml (14.34 mmol) of nitroethane and 0.4 ml (2.87 mmol) of triethylamine in 100 ml of benzene. The reaction mixture is then stirred under reflux for 12 h. After cooling, the suspension is mixed with water (50 ml) and stirred at room temperature for a further 4 h. The precipitate is filtered off with suction and washed with benzene (10 ml). The organic phase of the filtrate is separated off, dried with magnesium sulfate and concentrated. The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1). 1.13 g (46% of theory) of the title compound are obtained as a colourless oil.
Quantity
6.23 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=O)C=CC=CC=1.[C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)#[CH:11].[N+:19]([CH2:22][CH3:23])([O-])=[O:20].C(N(CC)CC)C>C1C=CC=CC=1.O>[CH3:23][C:22]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[O:20][N:19]=1

Inputs

Step One
Name
Quantity
6.23 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
5 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C
Name
nitroethane
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature for a further 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with benzene (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase of the filtrate is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.